beta-Hydroxy thyroxine

Description

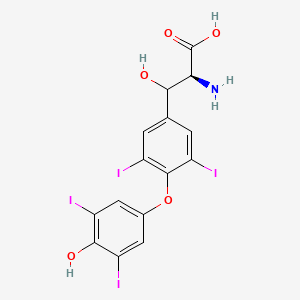

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVILYTCIFAPL-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148307 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107849-54-7 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107849547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways of β Hydroxy Thyroxine

Theoretical and Mechanistic Pathways of β-Hydroxylation in Iodothyronine Biosynthesis

The biosynthesis of thyroid hormones is a complex process primarily occurring in the thyroid gland. It involves the iodination and coupling of tyrosine residues within the thyroglobulin protein. nih.govresearchgate.net The formation of β-Hydroxy thyroxine, however, is not a primary product of this pathway but is considered a potential metabolite.

Enzymatic Systems Implicated in Formation or Interconversion

The direct enzymatic pathway leading to the β-hydroxylation of thyroxine in the thyroid gland has not been definitively established. However, several enzymatic systems present in the body possess the theoretical capacity to catalyze such a reaction. Hydroxylases, a broad class of enzymes responsible for introducing hydroxyl groups into substrates, are prime candidates. Specifically, 2-oxoglutarate-dependent hydroxylases have been identified for their role in the hydroxylation of amino acids, suggesting a potential mechanism for the formation of β-hydroxy-α-amino acids. nih.gov It is plausible that similar enzymes could act on thyroxine, though specific research on this interaction is limited.

Precursor-Product Relationships within Thyroid Hormone Metabolic Cascades

The primary precursor to β-Hydroxy thyroxine is thyroxine (T4). synzeal.com The metabolic cascade of thyroid hormones primarily involves deiodination, the removal of iodine atoms, to convert T4 into the more biologically active T3 or the inactive reverse T3 (rT3). rsc.orgnih.gov It is within this intricate metabolic network that β-hydroxylation could occur as an alternative or subsequent step. The relationship can be visualized as a branching point where T4, instead of or in addition to undergoing deiodination, is hydroxylated at the beta-carbon of its alanine (B10760859) side chain.

In Vitro and Ex Vivo Metabolic Transformations of β-Hydroxy Thyroxine

Once formed, β-Hydroxy thyroxine is subject to further metabolic transformations, similar to other thyroid hormone derivatives. These processes primarily aim to deactivate and facilitate the excretion of the compound.

Deiodination Processes and Associated Enzymes

Deiodination is a key metabolic pathway for all iodothyronines. mdpi.com The deiodinase enzymes (DIO1, DIO2, and DIO3) are responsible for the selective removal of iodine atoms from the inner and outer rings of the thyronine structure. researchgate.net While direct studies on the deiodination of β-Hydroxy thyroxine are scarce, it is highly probable that it serves as a substrate for these enzymes, leading to the formation of various hydroxylated and deiodinated metabolites. The specific regioselectivity and efficiency of deiodination would determine the subsequent metabolic fate and potential biological activity of the resulting compounds.

Conjugation Reactions: Sulfation and Glucuronidation Pathways

Conjugation is a major route for the detoxification and elimination of thyroid hormones. nih.govwikipedia.org This process involves the attachment of a hydrophilic molecule, such as sulfate (B86663) or glucuronic acid, to the hydroxyl group of the thyronine.

Sulfation: This reaction is catalyzed by sulfotransferases and is a significant pathway for the metabolism of T3 and other thyroid hormone metabolites.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases, this is a primary pathway for the elimination of T4 in the liver. nih.gov

It is expected that β-Hydroxy thyroxine also undergoes these conjugation reactions, which would increase its water solubility and facilitate its excretion in bile and urine.

Oxidative Degradation and Side-Chain Modification Routes

Beyond deiodination and conjugation, the side chain of β-Hydroxy thyroxine can undergo further modifications. Oxidative stress can lead to the degradation of thyroid hormones. mu-varna.bgnih.govijmb.in The alanine side chain can be a target for oxidative deamination or decarboxylation, leading to the formation of various acidic and alcoholic metabolites. These modifications represent terminal steps in the inactivation and clearance of the molecule from the body. Recent research has also explored non-enzymatic deiodination of thyroxine under oxidative conditions, suggesting alternative degradation pathways. rsc.org

Comparative Analysis of Metabolic Fates with Canonical Thyroid Hormones

The metabolic fate of thyroid hormones is a complex process involving multiple enzymatic pathways that modulate their biological activity, distribution, and excretion. A comparative analysis between β-Hydroxy thyroxine and the canonical thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—reveals significant distinctions dictated by their structural differences, primarily the presence of a hydroxyl group on the alanine side chain of β-Hydroxy thyroxine.

Canonical thyroid hormones, T4 and T3, are primarily metabolized through three major pathways: deiodination, conjugation, and side-chain modification. nih.gov

Deiodination: This is the most significant pathway for the activation and inactivation of thyroid hormones. nih.gov Three types of deiodinase enzymes (D1, D2, and D3) catalyze the removal of iodine atoms. The conversion of the prohormone T4 to the more biologically active T3 is an activating step, primarily carried out by D1 and D2 deiodinases in peripheral tissues like the liver, kidneys, and brain. frontiersin.orgdroracle.ai Conversely, deiodination by D3 inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (T2). frontiersin.org

Conjugation: The phenolic hydroxyl group of T4 and T3 can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation). nih.govresearchgate.net These reactions, occurring mainly in the liver, increase the water solubility of the hormones, facilitating their excretion into the bile and subsequently the feces. nih.govwikipedia.org Sulfation is particularly prominent during fetal development and can accelerate further deiodination to inactive metabolites. nih.gov

Alanine Side-Chain Modification: The alanine side chain of T4 and T3 can be modified through oxidative deamination and decarboxylation. nih.gov Oxidative deamination, catalyzed by transaminases or oxidases, converts T4 and T3 into their corresponding acetic acid analogs, tetraiodothyroacetic acid (Tetrac) and triiodothyroacetic acid (Triac), respectively. oup.comoncohemakey.comnih.gov These metabolites have their own biological activities. Decarboxylation leads to the formation of thyronamines, such as 3-iodothyronamine (B1242423) (T1AM), which have distinct physiological effects unrelated to classical thyroid hormone receptor binding. nih.govbioscientifica.com

The metabolic pathways of β-Hydroxy thyroxine are not as extensively characterized in scientific literature. However, based on its structure, its metabolic fate is expected to differ significantly from that of T4 and T3. The presence of a β-hydroxyl group on the side chain introduces a new site for enzymatic action and may sterically hinder the enzymes responsible for typical side-chain modifications like deamination.

It is plausible that the primary metabolic routes for β-Hydroxy thyroxine would involve:

Conjugation: The β-hydroxyl group, in addition to the phenolic hydroxyl group, could be a target for glucuronidation or sulfation. This would significantly increase its water solubility and promote its excretion.

Oxidation: The secondary alcohol (β-hydroxyl group) could be oxidized to a ketone, forming a thyroketone derivative.

Deiodination: While it is a substrate for deiodinases, the efficiency might be different compared to T4 due to the modified side chain.

The alanine side chain of T4 is crucial for some metabolic conversions; its alteration in β-Hydroxy thyroxine likely redirects its metabolism away from pathways like oxidative deamination that lead to Tetrac formation.

The following data table summarizes the comparative metabolic fates.

| Metabolic Pathway | β-Hydroxy Thyroxine (Predicted) | Thyroxine (T4) | Triiodothyronine (T3) |

|---|---|---|---|

| Deiodination | Possible, but efficiency is uncharacterized | Major pathway (activation to T3, inactivation to rT3) | Major pathway (inactivation to T2) |

| Conjugation (Glucuronidation/Sulfation) | Likely a major pathway (at phenolic and/or β-hydroxyl group) | Major pathway (at phenolic hydroxyl group) | Major pathway (at phenolic hydroxyl group) |

| Side-Chain Oxidative Deamination | Unlikely or minor pathway | Minor pathway (forms Tetrac) | Minor pathway (forms Triac) |

| Side-Chain Decarboxylation | Unlikely or minor pathway | Minor pathway (forms thyronamines) | Minor pathway (forms thyronamines) |

| Side-Chain Oxidation | Potential pathway (at β-hydroxyl group) | Not applicable | Not applicable |

Molecular and Cellular Mechanisms of Action of β Hydroxy Thyroxine

Direct Interactions with Thyroid Hormone Receptors (TRs)

Interactions between thyroid hormone analogs and thyroid hormone receptors (TRs), specifically the TRα and TRβ isoforms, are fundamental to their biological activity. This typically involves detailed characterization of binding affinities, structural changes, and the subsequent recruitment of regulatory proteins.

Ligand Binding Dynamics and Affinity to TRα and TRβ Isoforms

No studies detailing the binding dynamics or affinity (such as K_d or IC_50 values) of β-Hydroxy thyroxine to either the TRα or TRβ isoforms were found in the reviewed literature. Therefore, a data table on its binding affinities cannot be generated.

Structural Analysis of β-Hydroxy Thyroxine-TR Ligand-Binding Domain (LBD) Interactions

There is no available research, such as X-ray crystallography or molecular modeling studies, that provides a structural analysis of the interaction between β-Hydroxy thyroxine and the ligand-binding domain (LBD) of either TRα or TRβ.

Modulation of Corepressor and Coactivator Recruitment to TRs

The binding of a ligand to a thyroid hormone receptor typically modulates the receptor's conformation, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which initiates gene transcription. However, no research was identified that investigates how β-Hydroxy thyroxine influences the recruitment of these coregulatory complexes to TRs.

Genomic and Non-Genomic Signaling Pathways

Thyroid hormones and their analogs can exert their effects through both genomic pathways, which involve the regulation of gene expression, and non-genomic pathways that are initiated at the cell membrane.

Nuclear Receptor-Mediated Transcriptional Regulation

The genomic pathway involves the direct binding of a ligand to nuclear receptors, which then act as transcription factors. No studies were found that identify specific target genes regulated by β-Hydroxy thyroxine or describe its role in nuclear receptor-mediated transcriptional regulation.

Investigation of Membrane Receptor Interactions (e.g., Integrin αVβ3)

Certain thyroid hormone actions are mediated through rapid, non-genomic signaling initiated at membrane receptors like the integrin αVβ3. A review of the literature yielded no investigations into whether β-Hydroxy thyroxine interacts with integrin αVβ3 or any other membrane receptor to initiate non-genomic signaling cascades.

Activation of Intracellular Signaling Cascades (e.g., MAPK Pathways)

There is a lack of published research specifically investigating the ability of β-hydroxy thyroxine to activate intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways. While it is established that the primary thyroid hormone, thyroxine (T4), can initiate MAPK signaling through non-genomic mechanisms involving cell surface receptors, it is unknown if β-hydroxy thyroxine shares this capability or interacts with the same molecular targets. Without experimental data, any discussion on this topic would be purely speculative.

Differential Gene Expression Modulation in Research Models

Similarly, there is no available data from studies such as microarray or RNA-sequencing that detail the effects of β-hydroxy thyroxine on global gene expression in any research model. The profound impact of T3 and T4 on the transcription of genes involved in metabolism, development, and cellular proliferation is well-documented. However, the specific genes that may be regulated by β-hydroxy thyroxine, and the extent of this regulation, have not been determined. Consequently, a data table of differentially expressed genes modulated by this compound cannot be generated.

Impact on Cellular Processes and Homeostasis in Model Systems

The influence of β-hydroxy thyroxine on fundamental cellular processes and the maintenance of cellular homeostasis in model systems is another area where specific research is absent. Studies on T3 and T4 have demonstrated their crucial roles in regulating cellular metabolism, including glucose uptake and lipid metabolism, as well as processes like cell growth and differentiation. Whether β-hydroxy thyroxine exhibits similar or distinct effects on these cellular functions is currently unknown.

Comparative Biochemical and Structural Biology Studies

Comparative Assessment of Binding Profiles with Endogenous Thyroid Hormones (Thyroxine, Triiodothyronine, Reverse Triiodothyronine)

The biological activity of a thyroid hormone analog is fundamentally determined by its ability to bind to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ. uniprot.orgnih.gov These receptors act as ligand-activated transcription factors that regulate gene expression. wikipedia.org The binding affinity of a ligand to these receptors is a key indicator of its potential hormonal activity.

Endogenous thyroid hormones exhibit distinct binding affinities for TRs. Triiodothyronine (T3) is considered the most biologically active thyroid hormone and binds to TRs with approximately 10-fold higher affinity than Thyroxine (T4). nih.gov The dissociation constant (Kd) for T3 with liver nuclear receptors is around 2 x 10⁻¹⁰ M, compared to 2 x 10⁻⁹ M for T4. nih.gov Reverse triiodothyronine (rT3), which is largely considered inactive, has a much lower affinity for these receptors.

For β-Hydroxy thyroxine, the addition of a hydroxyl group to the beta-carbon of the alanine (B10760859) side chain represents a significant structural modification compared to T4. Generally, modifications to the alanine side chain of the thyronine structure are known to alter, and often reduce, binding affinity and subsequent biological activity. oncohemakey.com While some changes to the T4 side chain can yield active hormones, most enzymatic modifications produce less active or inactive derivatives. oncohemakey.com Therefore, it is anticipated that the binding affinity of β-Hydroxy thyroxine for TRα and TRβ would be lower than that of T4 and significantly lower than that of T3.

Table 1: Comparative Binding Affinities of Thyroid Hormones to Nuclear Receptors This table presents typical literature values for endogenous hormones and a qualitative assessment for β-Hydroxy thyroxine based on established structure-activity principles.

| Compound | Dissociation Constant (Kd) for Liver TRs | Relative Affinity |

| Triiodothyronine (T3) | ~ 2 x 10⁻¹⁰ M nih.gov | Highest |

| Thyroxine (T4) | ~ 2 x 10⁻⁹ M nih.gov | ~10-fold lower than T3 nih.gov |

| Reverse Triiodothyronine (rT3) | Significantly higher than T4 | Very Low |

| β-Hydroxy thyroxine | Not precisely quantified in comparative studies | Expected to be lower than T4 |

Analysis of Interactions with Thyroid Hormone Binding Proteins (e.g., Thyroxine-Binding Globulin, Transthyretin, Albumin) in Research Settings

In circulation, over 99% of thyroid hormones are bound to transport proteins, which maintains a large, stable pool of hormone and regulates the small fraction of free, active hormone. drugbank.comnih.gov The three primary binding proteins are thyroxine-binding globulin (TBG), transthyretin (TTR, also known as thyroxine-binding prealbumin), and albumin. nih.gov Each has different affinities and capacities for thyroid hormones.

Thyroxine-Binding Globulin (TBG): TBG is the highest-affinity binding protein for T4 and T3, binding approximately 75% of the total circulating T4. nih.gov Optimal binding to TBG requires specific structural features, including the L-alanine side chain. nih.gov Modification of this side chain, as seen in β-Hydroxy thyroxine, would likely decrease its binding affinity for TBG compared to T4.

Transthyretin (TTR): TTR has a lower affinity for T4 than TBG but a higher concentration in the blood, transporting about 15-20% of circulating T4. nih.govwikipedia.org TTR has two binding sites for T4. wikipedia.org Its binding is also influenced by the side chain, suggesting that β-Hydroxy thyroxine would have an altered, likely reduced, affinity for TTR.

Albumin: Albumin is a low-affinity, high-capacity binding protein that transports the remaining fraction of thyroid hormones. nih.govnih.gov Given its less stringent structural requirements for binding compared to TBG and TTR, albumin would likely bind β-Hydroxy thyroxine, although the specific affinity has not been extensively characterized.

The interaction of various compounds with these proteins is an active area of research, particularly for understanding how environmental chemicals might disrupt thyroid hormone transport. wur.nlresearchgate.netcapes.gov.br

Table 2: Binding Characteristics of Endogenous Thyroid Hormones to Transport Proteins This table summarizes data from research settings on the interaction between thyroid hormones and their primary serum transport proteins.

| Transport Protein | Ligand | Binding Affinity (Ka, M⁻¹) | Percentage of Hormone Bound in Serum |

| Thyroxine-Binding Globulin (TBG) | Thyroxine (T4) | ~ 1 x 10¹⁰ nih.gov | ~75% nih.gov |

| Triiodothyronine (T3) | ~ 1 x 10⁹ nih.gov | ~75% nih.gov | |

| Reverse T3 (rT3) | Higher than T4 nih.gov | N/A | |

| Transthyretin (TTR) | Thyroxine (T4) | ~ 2 x 10⁸ nih.gov | ~15-20% nih.gov |

| Triiodothyronine (T3) | ~ 1 x 10⁶ nih.gov | <5% nih.gov | |

| Albumin (HSA) | Thyroxine (T4) | ~ 1.5 x 10⁶ nih.gov | ~5-10% nih.gov |

| Triiodothyronine (T3) | ~ 2 x 10⁵ nih.gov | ~20% nih.gov |

Structure-Activity Relationship (SAR) Investigations of β-Hydroxy Thyroxine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure dictates biological function. For thyroid hormone analogs, these investigations reveal the key molecular features required for receptor binding and protein interaction. oncohemakey.comacs.org

The precise three-dimensional arrangement of atoms in a thyroid hormone analog is critical for its activity. researchgate.net

Positional Effects: The position of the hydroxyl group on the beta-carbon of the alanine side chain in β-Hydroxy thyroxine is a key modification. Studies on other thyromimetics show that alterations to this side chain generally lead to a decrease in affinity for thyroid receptors compared to T3 and T4. oncohemakey.com The L-alanine side chain of T4 is important for establishing the proper orientation within the binding pockets of both transport proteins and nuclear receptors. nih.gov

Stereochemical Effects: Stereochemistry plays a significant role in hormone activity. researchgate.net For instance, the natural L-isomer of T4 (Levothyroxine) is biologically active, while the D-isomer (Dextrothyroxine) has significantly reduced thyromimetic activity. D-T4 binds to TBG with about half the affinity of L-T4. nih.gov It can be inferred that the stereochemistry at the alpha- and beta-carbons of the side chain of β-Hydroxy thyroxine would similarly have a profound impact on its biological interactions and functional activity.

The number, type, and position of halogen atoms on the diphenyl ether core are primary determinants of thyroid hormone activity. nih.govnih.gov

Degree of Halogenation: Research on various halogenated compounds shows that increasing the degree of halogenation can increase the affinity for TRβ. nih.gov β-Hydroxy thyroxine, being a tetra-iodinated compound like its parent T4, possesses the requisite level of halogenation for significant receptor interaction.

Type of Halogen: While iodine is the endogenous halogen, studies with other halogens provide insight into binding requirements. Bromine, being more chemically similar to iodine than chlorine, can substitute for iodine and maintain high binding affinity. nih.gov Tetrabromobisphenol A, for example, binds to rat TRs with higher affinity than tetrachlorobisphenol A. nih.gov

Positional Halogenation: The classic T4 pattern of 3,5,3',5' iodination is optimal for high-affinity binding to transport proteins and receptors. The inner ring (3,5 positions) and outer ring (3',5' positions) iodines contribute differently to binding and activity. The 5'-iodine, in particular, is a key differentiator between T4 and the more active T3. researchgate.net Any derivative of β-Hydroxy thyroxine where this pattern is altered would be expected to have a significantly different biological profile. For instance, the loss of the 5' iodine would likely increase its relative activity, mirroring the relationship between T4 and T3.

Advanced Research Methodologies and Techniques for β Hydroxy Thyroxine Characterization

High-Sensitivity Analytical Chemistry Approaches for Detection and Quantification

The analysis of thyroid hormones and their metabolites has significantly advanced with the advent of high-sensitivity techniques that offer enhanced specificity and accuracy over traditional immunoassays. au.dknih.gov These methods are crucial for distinguishing between structurally similar iodothyronines.

Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Iodothyronine Metabolite Profiling

Isotope-dilution LC-MS/MS has become a cornerstone for the quantitative analysis of thyroid hormones and their metabolites in various biological matrices. nih.govthermofisher.comacs.org This technique offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes in a single run. nih.govendocrine-abstracts.org For instance, a novel LC-MS/MS method was developed to profile a panel of twelve thyroid hormone metabolites, achieving complete chromatographic separation within a 7-minute method. endocrine-abstracts.org While these methods are powerful tools for comprehensive thyroid hormone metabolite profiling, specific applications and detailed findings for β-Hydroxy thyroxine are not extensively reported in the literature. The primary focus of such studies has been on more well-established metabolites like triiodothyronine (T3), reverse T3 (rT3), and various diiodothyronines. nih.govendocrine-abstracts.orgnih.gov

The general workflow for LC-MS/MS analysis of iodothyronines involves sample preparation, which can include protein precipitation and solid-phase extraction, followed by chromatographic separation and detection by tandem mass spectrometry. acs.orgendocrine-abstracts.org The use of isotopically labeled internal standards is critical for accurate quantification. nih.govacs.org

Table 1: General Parameters for LC-MS/MS Analysis of Thyroid Hormone Metabolites

| Parameter | Description | Common Application |

|---|---|---|

| Sample Preparation | Extraction and purification of analytes from the biological matrix. | Protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction. nih.govendocrine-abstracts.org |

| Chromatography | Separation of individual metabolites. | Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). endocrine-abstracts.org |

| Ionization Source | Ionization of the separated analytes. | Electrospray ionization (ESI), often in positive mode for better sensitivity of thyroid hormones. thermofisher.com |

| Mass Analyzer | Separation of ions based on their mass-to-charge ratio. | Triple quadrupole (QQQ) or high-resolution mass spectrometers like Orbitrap. thermofisher.commdpi.com |

| Internal Standards | Used for accurate quantification. | Stable isotope-labeled versions of the analytes (e.g., ¹³C₆-T₄, ¹³C₆-T₃). nih.govendocrine-abstracts.org |

Advanced Immunoassay Development for Specific Detection in Research Matrices

Immunoassays are widely used for the detection of thyroid hormones due to their high throughput and ease of use. ldn.dethermofisher.com They are categorized as either competitive or non-competitive (sandwich) assays. annlabmed.orgnih.gov Competitive immunoassays are generally more suitable for small molecules like thyroid hormones. annlabmed.orgnih.gov

However, a significant limitation of traditional immunoassays is the potential for cross-reactivity between structurally similar thyroid hormone metabolites, which can lead to inaccurate quantification. endocrine-abstracts.org Advanced immunoassay development focuses on producing highly specific monoclonal antibodies to minimize this issue. While immunoassays for thyroxine (T4) and other major thyroid hormones are common, the development of an immunoassay specifically for β-Hydroxy thyroxine is not documented in the available research. The DRI® Thyroxine Assay, for example, is a homogeneous enzyme immunoassay for the quantitative determination of total thyroxine in human serum or plasma. thermofisher.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

In Vitro and Ex Vivo Model Systems for Functional Research

In vitro and ex vivo models are essential for studying the biological activity of thyroid hormones and their analogs, including their interaction with thyroid hormone receptors and their metabolic fate.

Cell-Based Reporter Gene Assays for Thyroid Hormone Receptor Activation

Cell-based reporter gene assays are a common tool to investigate the activation of thyroid hormone receptors (TRs), primarily TRα and TRβ, by various compounds. frontiersin.org These assays typically use cell lines (e.g., rat hepatoma cells or transfected COS-7 cells) that express a reporter gene (such as luciferase) under the control of a thyroid hormone-responsive element. The level of reporter gene expression is then used as a measure of TR activation. Such assays have been instrumental in identifying and characterizing selective TRβ agonists. frontiersin.org While these systems are well-established for studying thyromimetic compounds, there is no specific mention in the searched literature of β-Hydroxy thyroxine being evaluated in this type of assay.

Establishment and Characterization of Organotypic and Microtissue Models for Thyroid Hormone System Research

Organotypic and microtissue models represent a more complex in vitro system that can better mimic the in vivo environment. These models are valuable for studying tissue-specific effects of thyroid hormones and their metabolism. For instance, in vitro studies using rat liver cytosol have been employed to investigate the inhibition of thyroid hormone sulfation by various compounds. nih.gov The administration of tri-iodothyronine (T3) has been shown to have tissue-specific effects on gene expression in both in vivo and in vitro models. nih.gov While these models are powerful for thyroid hormone research, their specific application to study the function or metabolism of β-Hydroxy thyroxine has not been reported.

Recombinant Protein Expression and Purification for In Vitro Binding and Enzymatic Studies

The characterization of any thyroid hormone analogue's interaction with its biological targets, such as thyroid hormone receptors (TRs) or thyroxine-binding globulin (TBG), necessitates the production of pure, active proteins. Recombinant protein technology is the cornerstone of these in vitro studies, allowing researchers to generate large quantities of specific proteins for binding assays and enzymatic analyses.

The process begins with cloning the DNA sequence encoding the target protein—for instance, human TRβ or TBG—into an expression vector. cusabio.comsinobiological.com This vector is then introduced into a host expression system. Common systems include E. coli for its rapid growth and high yield, or mammalian cells like Human Embryonic Kidney (HEK) 293 cells, which are preferred for proteins requiring complex post-translational modifications like glycosylation for proper folding and function. sinobiological.comabcam.com

To simplify purification from the host cell's native proteins, the recombinant protein is often engineered with an affinity tag. walshmedicalmedia.com Tags such as the polyhistidine (His-tag) or Glutathione-S-Transferase (GST-tag) allow for selective capture of the protein using affinity chromatography. cusabio.comwalshmedicalmedia.com For example, a His-tagged protein will bind to a column containing nickel or cobalt ions, and can later be eluted to yield a highly pure protein sample. cusabio.comsinobiological.com The purity and molecular mass of the final protein product are typically verified using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). abcam.commdpi.com

These purified recombinant proteins are essential for quantitative in vitro studies. For example, researchers have used recombinant human TBG to study the binding affinities of thyroxine and its analogues, revealing how structural changes in the protein affect hormone binding. nih.gov Similarly, purified recombinant TRs are used in coactivator recruitment assays to determine if a ligand acts as an agonist or antagonist. mdpi.com

Table 1: Examples of Recombinant Protein Production for Thyroid Hormone Studies

| Protein | Expression System | Purification Tag | Application | Reference |

|---|---|---|---|---|

| Human Thyroid Hormone Receptor Beta (TRβ) | E. coli | 6xHis-SUMO tag | Binding Assays | cusabio.com |

| Human Thyroxine Binding Globulin (TBG) | HEK 293 cells | His-tag (C-Terminus) | SDS-PAGE, Structural Studies | abcam.com |

| Human Serpin A7 (TBG) | Not Specified | His-tag (C-Terminus) | Binding Studies | sinobiological.com |

| Wild-type human TBG | Not Specified | None specified | Crystallization and Binding Affinity Studies | nih.gov |

Computational and Structural Biology Methodologies

Computational and structural biology provide powerful tools to investigate the interactions between thyroid hormone analogues and their receptors at an atomic level. These methods complement experimental data by offering detailed insights into binding mechanisms, conformational dynamics, and the structural basis of ligand specificity.

Molecular Docking and Ligand Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net The process involves placing the ligand into the binding site of the receptor in various conformations and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy (in kcal/mol). mdpi.com A more negative score typically indicates a stronger, more favorable interaction. frontiersin.org

Before docking, the 3D structure of the receptor, often obtained from X-ray crystallography, is prepared by removing existing ligands and water molecules and adding appropriate charges to the atoms. researchgate.net The ligand is then docked into the defined binding pocket. researchgate.net This methodology has been extensively used to study how hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structurally similar to thyroid hormones, interact with TRs. mdpi.com Such studies have shown that while the endogenous hormone T3 has a high binding energy, various analogues and potential endocrine disruptors can also fit into the binding pocket, with their binding energies providing a first approximation of their potential to interfere with the natural hormone. mdpi.com

Table 2: Sample Molecular Docking Results for Ligands with Thyroid Receptors

| Ligand | Receptor | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| T3 (Triiodothyronine) | TRα | -10.51 | mdpi.com |

| T3 (Triiodothyronine) | TRβ | -11.75 | mdpi.com |

| 3,5-diOH-BDE-100 | TRα | -9.55 | mdpi.com |

| 6,6′-diOH-BDE-47 | TRβ | -7.74 | mdpi.com |

| T4 (Thyroxine) | αvβ3 Integrin | -58.30 (Amber score) | frontiersin.org |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the movements of atoms in a protein-ligand complex over time, revealing how the protein's conformation changes upon ligand binding and how stable the interaction is. nih.govnih.gov

In the context of thyroid hormone receptors, MD simulations have been crucial for understanding ligand entry and exit pathways, which are not obvious from static crystal structures. nih.gov These simulations show that significant conformational rearrangements must occur for a ligand to access the buried binding pocket. nih.gov Studies have identified multiple potential dissociation pathways for T3 from the TRα1 ligand-binding domain, involving the opening of different helical regions of the protein. nih.gov The stability of the complex during a simulation is often monitored by the Root-Mean-Squared Deviation (RMSD), which tracks how much the protein's backbone atoms deviate from their initial positions. mdpi.com MD simulations have also clarified how binding of agonists versus antagonists induces different conformational changes in TRs, particularly in the critical helix 12 region that modulates co-regulator interactions. researchgate.netfrontiersin.org

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule to determine its electronic structure and predict properties related to its reactivity. iastate.edu Unlike the classical mechanics used in MD simulations, QM methods provide a highly detailed description of electron distribution, orbital energies, and electrostatic potential. tandfonline.com

For thyroid hormone analogues, QM calculations can be used to understand the keto-enol tautomerism, which can influence binding, and to predict antioxidant capacity by analyzing electrostatic potential surfaces. tandfonline.comcuni.cz In studies of thyroxine synthesis, QM methods combined with MD simulations have helped elucidate the mechanism of tyrosine coupling within the thyroglobulin precursor protein. nih.gov For a novel compound like β-Hydroxy thyroxine, QM calculations would be invaluable for predicting its intrinsic chemical properties, such as charge distribution and bond strengths, which ultimately govern its interaction with biological receptors. For instance, semi-empirical QM methods have been used to reveal non-covalent interactions between thyroxine and surrounding molecules. nih.gov

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination of Compound-Receptor Complexes

X-ray Crystallography is the gold standard for determining the high-resolution, three-dimensional structure of protein-ligand complexes. nih.gov The technique requires the protein-ligand complex to be crystallized, after which it is bombarded with X-rays. The resulting diffraction pattern is used to calculate the positions of individual atoms, providing a precise "snapshot" of the binding interaction. nih.gov

Numerous crystal structures of TRα and TRβ ligand-binding domains complexed with various agonists and antagonists have been solved. nih.govresearchgate.net These structures have been instrumental in understanding how thyroxine and its analogues are accommodated within the binding pocket. nih.gov For example, the crystal structure of TRβ bound to the selective agonist GC-24 revealed that two helices in the binding pocket shift by 3-4 Å to accommodate the ligand, demonstrating the receptor's conformational flexibility. pnas.org

Table 3: Examples of Published Crystal Structures for Thyroid Hormone Receptors

| PDB ID | Protein-Ligand Complex | Resolution (Å) | Reference |

|---|---|---|---|

| 1Q4X | TRβ with [4-(3-benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy]acetic acid | Not specified | nih.gov |

| 1R6G | TRβ with a β-selective compound | 3.00 | rcsb.org |

| Not Specified | Human TRβ with GC-24 | 2.8 | pnas.org |

| Not Specified | TRα with two T3 molecules | Not specified | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structure determination that, unlike crystallography, studies molecules in solution. oup.com This allows for the characterization of a molecule's structure, dynamics, and interactions without the need for crystallization. For flexible molecules like thyroid hormones, NMR is particularly useful for studying conformational dynamics, such as the rotation of side chains and the interconversion between different isomers (e.g., cisoid/transoid), which can be critical for receptor binding. oup.com 1D and 2D NMR experiments can provide detailed information on the chemical environment of each atom in the molecule. nih.gov

Theoretical Considerations, Unexplored Avenues, and Future Research Trajectories

Theoretical Frameworks for Predicting β-Hydroxy Thyroxine Bioactivity and Metabolism

The prediction of the bioactivity and metabolism of thyroxine metabolites like β-Hydroxy thyroxine relies heavily on computational and theoretical models. These frameworks are essential for prioritizing chemicals for testing and understanding their potential biological effects without exhaustive experimental studies. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are principal tools used to predict the biological activity of compounds based on their chemical structures. nih.govnih.gov For thyroid hormone analogs, QSAR models can predict binding affinity to thyroid hormone receptors (TRs) and other transport proteins. nih.govnih.gov These models use molecular descriptors that characterize the physicochemical properties, electron distribution, and geometry of the molecules. acs.org While many QSAR models have been developed for various thyroid hormone receptor ligands, they have often been based on limited datasets, which restricts their applicability to a narrow range of chemical structures. nih.gov The development of robust QSAR models for β-Hydroxy thyroxine would require a diverse training set of related compounds with known bioactivities. Such models could predict its potential as a TR agonist or antagonist. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Models:

PBPK models offer a mechanistic approach to predict the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.gov These models can be integrated with in vitro data, such as enzyme inhibition assays, to forecast in vivo serum levels of thyroid hormones and their metabolites. nih.gov For β-Hydroxy thyroxine, a PBPK model could simulate its systemic and tissue-specific concentrations, providing insights into its potential accumulation and sites of action. This is particularly relevant for understanding how it might interfere with thyroid hormone homeostasis. nih.gov

Molecular Docking and Simulation:

Three-dimensional modeling and molecular docking studies can predict the binding conformations and affinities of thyroid hormone metabolites to their protein targets, such as thyroid hormone receptors and transport proteins like transthyretin (TTR). frontiersin.orgnih.gov For instance, computational modeling has been used to study the binding of thyroxine (T4) and triiodothyronine (T3) to the integrin αvβ3, a cell surface receptor. frontiersin.org Similar in-silico studies could elucidate the interaction of β-Hydroxy thyroxine with various thyroid hormone-related proteins, revealing its potential to act as a ligand and trigger downstream signaling pathways. frontiersin.org Molecular dynamics simulations can further refine these predictions by providing insights into the stability and dynamics of the ligand-protein complex over time. biorxiv.org

| Theoretical Framework | Application to β-Hydroxy Thyroxine | Key Insights Provided |

| QSAR | Predicting binding affinity to thyroid hormone receptors (TRs) and transport proteins. | Potential for agonistic or antagonistic activity; endocrine disruption potential. |

| PBPK | Simulating absorption, distribution, metabolism, and excretion (ADME). | Systemic and tissue-specific concentrations; potential for accumulation. |

| Molecular Docking | Visualizing binding modes and predicting affinity to protein targets. | Interaction with TRs, deiodinases, and transport proteins. |

| Molecular Dynamics | Assessing the stability of the ligand-protein complex. | Dynamic behavior and stability of interactions with biological targets. |

Identification of Novel or Unconventional Metabolic Pathways

The metabolism of thyroid hormones is complex, involving deiodination, conjugation (glucuronidation and sulfation), and side-chain modification. nih.govdrugbank.com While the primary metabolic pathways of T4 and T3 are well-documented, the metabolism of less common metabolites like β-Hydroxy thyroxine remains largely unexplored.

Side-Chain Metabolism:

The alanine (B10760859) side chain of thyroid hormones can undergo modifications such as deamination and decarboxylation, leading to the formation of thyroacetic acids (e.g., tetraiodothyroacetic acid, or Tetrac) and thyronamines (e.g., 3-iodothyronamine (B1242423), or T1AM), respectively. caldic.combioscientifica.com The formation of β-Hydroxy thyroxine would involve the hydroxylation of the alanine side chain. While enzymatic conversion of thyroxine to its acetic acid analog has been demonstrated, the specific enzymes responsible for side-chain hydroxylation of thyroxine are not well characterized. jci.org Future research could focus on identifying the cytochrome P450 enzymes or other hydroxylases that may catalyze this reaction.

β-Oxidation:

Another potential, yet unconventional, metabolic pathway for β-Hydroxy thyroxine could be β-oxidation of its propionic acid analog. While not a primary route for thyroid hormone metabolism, the existence of thyropropionic acid derivatives suggests that pathways typically associated with fatty acid metabolism could potentially be involved in the breakdown of certain thyroid hormone metabolites. jci.org

Role of Deiodinases:

The deiodinase enzymes (D1, D2, and D3) are central to thyroid hormone metabolism, catalyzing the removal of iodine atoms from the thyronine ring. nih.govnih.gov It is plausible that β-Hydroxy thyroxine could be a substrate for these enzymes, leading to the formation of hydroxylated and deiodinated metabolites. The affinity of β-Hydroxy thyroxine for each deiodinase isoform would determine its rate of conversion and the specific metabolites produced.

Development of β-Hydroxy Thyroxine-Based Probes or Tools for Thyroid Hormone System Research

The structural similarity of β-Hydroxy thyroxine to endogenous thyroid hormones makes it a candidate for the development of molecular probes to study the thyroid hormone system.

Fluorescent Probes:

By attaching a fluorescent tag to β-Hydroxy thyroxine, researchers could create a probe to visualize the distribution and trafficking of thyroid hormone analogs in living cells and tissues. Such probes would be invaluable for studying thyroid hormone transporters and the subcellular localization of thyroid hormone action. For example, a fluorescently labeled T4 analog has been used to study its binding to transthyretin (TTR). nih.gov

Affinity-Based Probes:

β-Hydroxy thyroxine could be modified to create affinity-based probes for identifying and isolating thyroid hormone-binding proteins. These probes typically contain a reactive group that can form a covalent bond with the target protein upon binding, allowing for its subsequent purification and identification.

Probes for Studying Enzyme Activity:

Radiolabeled or isotopically labeled β-Hydroxy thyroxine could serve as a substrate in enzymatic assays to study the activity of deiodinases, conjugating enzymes, or other metabolic enzymes involved in thyroid hormone breakdown. eur.nl This would help to further characterize its metabolic fate and identify the key enzymes involved.

Role of β-Hydroxy Thyroxine in Mechanistic Studies of Environmental Chemical Interactions with the Thyroid Hormone System

Environmental chemicals, known as endocrine-disrupting chemicals (EDCs), can interfere with the thyroid hormone system at multiple levels, including synthesis, transport, metabolism, and action. umass.edunih.govrdd.edu.iq Metabolites of thyroid hormones can serve as sensitive biomarkers for detecting the effects of EDCs on thyroid function. nih.govalpco.com

Biomarker of Exposure and Effect:

Alterations in the metabolic profile of thyroid hormones, including the appearance or altered levels of unconventional metabolites like β-Hydroxy thyroxine, could serve as a biomarker of exposure to certain EDCs. nih.gov If a particular EDC is found to specifically induce the formation of β-Hydroxy thyroxine, its detection in biological samples could indicate exposure to that chemical and a potential disruption of normal thyroid hormone metabolism.

Investigating Mechanisms of Endocrine Disruption:

β-Hydroxy thyroxine can be used as a tool to investigate the specific mechanisms by which EDCs disrupt the thyroid system. For example, researchers could study whether certain EDCs inhibit or induce the enzymes responsible for the formation or degradation of β-Hydroxy thyroxine. Furthermore, studies could explore whether EDCs compete with β-Hydroxy thyroxine for binding to thyroid hormone receptors or transport proteins. hormones.gr Some hydroxylated metabolites of environmental pollutants, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs), have been shown to interact with thyroid hormone receptors, highlighting the importance of studying hydroxylated compounds in the context of endocrine disruption. umass.eduhormones.gr

Q & A

Q. What are the recommended methodologies for identifying and quantifying beta-hydroxy thyroxine in biological matrices?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to correct for matrix effects . For identification, nuclear magnetic resonance (NMR) spectroscopy is critical to distinguish structural isomers, particularly for hydroxyl group positioning. Experimental validation should include spike-and-recovery tests in relevant biological fluids (e.g., serum, cerebrospinal fluid) to confirm accuracy under physiological conditions .

Q. How should in vitro and in vivo models be designed to study this compound’s metabolic stability?

Use primary hepatocyte cultures or liver microsomes for in vitro metabolic stability assays, monitoring phase I/II enzyme activity via time-dependent depletion studies . For in vivo models, employ radioisotope-labeled this compound in rodent studies, with timed blood/tissue sampling. Ensure dose ranges align with physiological thyroid hormone levels to avoid confounding effects on feedback loops .

Q. What experimental controls are essential when investigating this compound’s interaction with thyroid hormone receptors?

Include:

- Negative controls (e.g., receptor knockout cells).

- Positive controls (e.g., triiodothyronine or levothyroxine).

- Competition assays with unlabeled ligands to confirm binding specificity. Use reporter gene assays (e.g., luciferase under thyroid-responsive promoters) to quantify transcriptional activity .

Q. How can researchers address variability in this compound’s pharmacokinetic parameters across studies?

Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Stratify data by covariates such as age, sex, and thyroid-stimulating hormone (TSH) levels. Validate models using bootstrapping or visual predictive checks .

Q. What are the best practices for validating antibodies used in this compound immunoassays?

Perform cross-reactivity tests against structurally similar molecules (e.g., thyroxine, reverse triiodothyronine). Use Western blotting with recombinant thyroid hormone transporters (e.g., MCT8) to confirm target specificity. Report limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats .

Advanced Research Questions

Q. How should contradictory data on this compound’s role in neuronal development be analyzed?

Conduct a systematic review with meta-analysis, stratifying results by model system (e.g., primary neurons vs. neuroblastoma cell lines). Use sensitivity analysis to assess the impact of dosing regimens and exposure duration. Prioritize studies with direct measurement of intracellular this compound concentrations .

Q. What molecular dynamics (MD) approaches are suitable for studying this compound’s interactions with transthyretin?

Employ all-atom MD simulations with explicit solvent models (e.g., TIP3P) to analyze binding affinity and conformational changes. Compare binding free energies (ΔG) using the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method. Validate predictions with isothermal titration calorimetry (ITC) .

Q. How can researchers design ethical studies to investigate this compound’s effects in pediatric populations?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. What strategies resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

Perform physiologically based pharmacokinetic (PBPK) modeling to integrate tissue distribution and protein-binding data. Use knock-in mouse models with humanized thyroid receptors to bridge species differences. Apply transcriptomics to identify off-target effects that may modulate activity .

Q. How can interdisciplinary approaches enhance research on this compound’s role in metabolic disorders?

Combine:

- Metabolomics: Track downstream lipid/glucose metabolites via LC-MS.

- Gut microbiome analysis: Use 16S rRNA sequencing to assess bidirectional interactions.

- Clinical cohorts: Leverage biobanks with paired thyroid function tests and omics data.

Address confounders (e.g., autoantibodies) through multivariate regression .

Methodological Notes

- Data Contradiction Analysis: Use funnel plots and Egger’s regression to detect publication bias in meta-analyses .

- Ethical Compliance: Document informed consent processes and data anonymization protocols per GDPR/HIPAA standards .

- Reproducibility: Share raw data and code repositories (e.g., GitHub, Zenodo) to meet FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.